An In-depth Technical Guide to the Synthesis and Purification of Octadecanedioic Acid Mono-L-carnitine Ester
An In-depth Technical Guide to the Synthesis and Purification of Octadecanedioic Acid Mono-L-carnitine Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Octadecanedioic Acid Mono-L-carnitine Ester, a cationic lipid of significant interest in the development of lipid nanoparticles for drug delivery applications. This document details potential synthetic pathways, purification protocols, and relevant characterization data, compiled from established methodologies for analogous long-chain acylcarnitines.
Introduction
Octadecanedioic Acid Mono-L-carnitine Ester is a cationic lipid characterized by a long-chain dicarboxylic acid (octadecanedioic acid) linked to the hydroxyl group of L-carnitine via an ester bond.[1][2][3] Its amphipathic nature, with a positively charged quaternary ammonium group from the carnitine moiety and a long hydrophobic hydrocarbon chain, makes it a suitable component for forming lipid nanoparticles (LNPs). These LNPs can encapsulate and deliver therapeutic payloads, such as nucleic acids, to target cells. The terminal carboxylic acid of the octadecanedioic acid moiety offers a potential site for further functionalization.[1][2]
Chemical Properties:
| Property | Value |
| Molecular Formula | C25H47NO6 |
| Molecular Weight | 457.64 g/mol |
| CAS Number | 123233-50-1 |
| Alternate Name | (R)-3-((17-Carboxyheptadecanoyl)oxy)-4-(trimethylammonio)butanoate |
Synthesis of Octadecanedioic Acid Mono-L-carnitine Ester
The synthesis of Octadecanedioic Acid Mono-L-carnitine Ester involves the esterification of L-carnitine with octadecanedioic acid. A key challenge in this synthesis is achieving mono-esterification at one of the two carboxylic acid groups of octadecanedioic acid. Several strategies can be employed to achieve this, primarily involving the activation of the carboxylic acid.
Synthetic Pathway Overview
A plausible synthetic route involves the activation of one carboxylic acid group of octadecanedioic acid followed by esterification with L-carnitine. The following diagram illustrates a general workflow for this process.
Caption: General workflow for the synthesis of Octadecanedioic Acid Mono-L-carnitine Ester.
Experimental Protocols
Method 1: Trifluoroacetic Anhydride (TFAA) and Lithium Chloride (LiCl) Mediated Mono-esterification
This method is based on a highly selective one-step mono-esterification of long-chain dicarboxylic acids.[4][5] The LiCl is proposed to shield one of the carboxylic acid groups, promoting mono-esterification.[4][5]
Materials:
-
Octadecanedioic acid
-
L-Carnitine hydrochloride
-
Trifluoroacetic anhydride (TFAA)
-
Lithium chloride (LiCl)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine)
Procedure:
-
Activation of Octadecanedioic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve octadecanedioic acid and a molar excess of LiCl in anhydrous THF. Cool the mixture in an ice bath. Slowly add TFAA dropwise with stirring. Allow the reaction to proceed for a specified time to form the activated mono-anhydride.
-
Esterification: In a separate flask, suspend L-carnitine hydrochloride in anhydrous THF and add a tertiary amine base to neutralize the hydrochloride. Cool this mixture in an ice bath. Slowly transfer the solution of the activated octadecanedioic acid to the L-carnitine suspension with vigorous stirring.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water. Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Method 2: Carbonyldiimidazole (CDI) Mediated Esterification
This method utilizes 1,1'-Carbonyldiimidazole (CDI) to activate the carboxylic acid, forming a reactive acyl-imidazolide intermediate which then reacts with the hydroxyl group of L-carnitine.[6][7][8][9]
Materials:
-
Octadecanedioic acid
-
L-Carnitine hydrochloride
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or THF)
-
Tertiary amine base (e.g., Triethylamine)
Procedure:
-
Activation of Octadecanedioic Acid: In a flame-dried round-bottom flask under an inert atmosphere, dissolve octadecanedioic acid in anhydrous DCM. Add a molar equivalent of CDI and stir the mixture at room temperature until the evolution of CO2 ceases, indicating the formation of the acyl-imidazolide.
-
Esterification: In a separate flask, suspend L-carnitine hydrochloride in anhydrous DCM and add a tertiary amine base. Slowly add the solution of the activated octadecanedioic acid to the L-carnitine suspension at room temperature.
-
Reaction Monitoring and Work-up: Stir the reaction mixture for several hours to overnight. Monitor the reaction by TLC or LC-MS. Upon completion, wash the reaction mixture with dilute aqueous acid and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
The following diagram illustrates the proposed reaction mechanism for the CDI-mediated esterification.
Caption: Proposed mechanism for the CDI-mediated synthesis of Octadecanedioic Acid Mono-L-carnitine Ester.
Purification
The purification of the crude Octadecanedioic Acid Mono-L-carnitine Ester is crucial to remove unreacted starting materials, the di-esterified by-product, and other impurities. A multi-step purification strategy is often necessary.
Purification Workflow
The general purification workflow involves initial extraction followed by chromatographic separation and/or crystallization.
Caption: A typical workflow for the purification of long-chain acylcarnitines.
Purification Protocols
Method 1: Liquid-Liquid Partitioning
This method is particularly effective for separating the more lipophilic long-chain acylcarnitine from the more water-soluble L-carnitine.[10]
Procedure:
-
Dissolve the crude product in a biphasic solvent system, such as isopropanol:hydrochloric acid:heptane (e.g., in a 4:1:12 v/v ratio).
-
After vigorous mixing and phase separation, the desired product will preferentially partition into the organic phase.
-
Separate the organic layer and wash it with an aqueous solution to remove residual water-soluble impurities.
-
A subsequent extraction with n-butanol can further purify the product.
-
Evaporate the solvent from the organic phase to yield the partially purified product.
Method 2: Column Chromatography
Column chromatography is a powerful technique for separating the mono-ester from the di-ester and other closely related impurities.
-
Normal Phase Chromatography: Silica gel can be used as the stationary phase with a gradient elution system of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., methanol or ethanol). The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity.
-
Reverse Phase Chromatography: A C18-functionalized silica gel can be used as the stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier such as formic acid or trifluoroacetic acid.
Method 3: Crystallization
Crystallization can be an effective final purification step.
Procedure:
-
Dissolve the partially purified product in a minimal amount of a hot solvent in which it is soluble.
-
Slowly cool the solution to induce crystallization. The choice of solvent is critical and may require some experimentation (e.g., ethanol/ether, acetone/hexane).
-
Alternatively, the monosalt of the dicarboxylic acid ester can be selectively crystallized to remove certain impurities.[11]
-
Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.
Characterization
The identity and purity of the synthesized Octadecanedioic Acid Mono-L-carnitine Ester should be confirmed using various analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the methylene protons of the octadecanedioic acid chain, the protons of the L-carnitine backbone, and the methyl protons of the quaternary ammonium group. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester and carboxylic acid, the methylene carbons of the long chain, and the carbons of the L-carnitine moiety. |
| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the calculated mass of the protonated molecule [M+H]⁺. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. The retention time will depend on the column and mobile phase used. |
Conclusion
The synthesis and purification of Octadecanedioic Acid Mono-L-carnitine Ester can be achieved through a multi-step process involving the selective activation of one carboxylic acid group of octadecanedioic acid followed by esterification with L-carnitine. While a specific, optimized protocol is not widely published, the methodologies presented in this guide, adapted from the synthesis of analogous compounds, provide a strong foundation for researchers in the field of drug delivery to produce this valuable cationic lipid. Rigorous purification and analytical characterization are essential to ensure the quality and suitability of the final product for its intended applications in the formulation of lipid nanoparticles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Octadecanedioic Acid Mono-L-carnitine Ester Chloride, 123233-50-1 | BroadPharm [broadpharm.com]
- 3. scbt.com [scbt.com]
- 4. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]
- 7. Scimplify Blogs | What are the uses and side effects of CDI [scimplify.com]
- 8. Carbonyl Diimidazole (CDI) [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and purification of radioactive fatty acylcarnitines of high specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
